molecular formula C21H23N3O3S B2565611 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705804-60-9

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2565611
CAS No.: 1705804-60-9
M. Wt: 397.49
InChI Key: OQLXXPGDXVQTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring substituted with a 3,4-dimethylbenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .

Scientific Research Applications

2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and piperidine-based molecules. Examples are:

Uniqueness

What sets 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline apart is its unique combination of the quinoxaline core and the sulfonylated piperidine ring. This structural arrangement imparts specific chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-7-8-18(13-16(15)2)28(25,26)24-11-9-17(10-12-24)27-21-14-22-19-5-3-4-6-20(19)23-21/h3-8,13-14,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLXXPGDXVQTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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